Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure
942920-55-0 structure
Product Name:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Numero CAS:942920-55-0
MF:C10H9BrN2O2
MW:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Update Time:2025-05-24

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
    • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
    • 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
    • BCP07197
    • AKOS015835546
    • SY104971
    • MFCD11518924
    • AB64162
    • J-521324
    • Ethyl 4-Bromo-7-azaindole-2-carboxylate
    • DB-079844
    • CS-0004646
    • SC3471
    • 942920-55-0
    • VLZWUULVFAASBC-UHFFFAOYSA-N
    • Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
    • SCHEMBL3603471
    • Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
    • DTXSID70659706
    • Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
    • ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
    • DS-10835
    • MDL: MFCD11518924
    • Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
    • Chiave InChI: VLZWUULVFAASBC-UHFFFAOYSA-N
    • Sorrisi: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

Proprietà calcolate

  • Massa esatta: 267.98500
  • Massa monoisotopica: 267.985
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 6
  • XLogP3: 2.6
  • Superficie polare topologica: 55A^2

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.6±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: No data available
  • Indice di rifrazione: 1.653
  • PSA: 54.98000
  • LogP: 2.50210
  • Pressione di vapore: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Informazioni sulla sicurezza

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM149573-100mg
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%+
100mg
$157 2021-08-05
Chemenu
CM149573-250mg
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%+
250mg
$272 2021-08-05
Chemenu
CM149573-1g
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%+
1g
$786 2021-08-05
AstaTech
SC3471-0.25/G
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE
942920-55-0 95%
0.25g
$235 2023-09-15
AstaTech
SC3471-0.1/G
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE
942920-55-0 95%
0.1g
$99 2023-09-15
AstaTech
SC3471-0.5/G
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE
942920-55-0 95%
0.5/G
$435 2022-05-31
Chemenu
CM149573-250mg
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%+
250mg
$116 2024-07-19
Chemenu
CM149573-1g
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%+
1g
$304 2024-07-19
abcr
AB308654-250 mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; .
942920-55-0 95%
250 mg
€210.00 2023-07-19
abcr
AB308654-1 g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; .
942920-55-0 95%
1 g
€445.40 2023-07-19

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 65 °C
Riferimento
Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tetramethylammonium bromide ,  Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ;  rt; 18 h, rt
Riferimento
Indole compound, preparation and pharmaceutical composition and application thereof
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Trimethylammonium bromide ,  Methanesulfonic anhydride Solvents: Chloroform ;  0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0.5 h, neutralized, cooled
Riferimento
Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ;  5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Riferimento
Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase
Adams, Nicholas D.; Adams, Jerry L.; Burgess, Joelle L.; Chaudhari, Amita M.; Copeland, Robert A.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  6 h, rt
Riferimento
Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors
Tang, Jun; Hamajima, Toshihiro; Nakano, Masato; Sato, Hideyuki; Dickerson, Scott H.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ,  Acetonitrile ;  cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  7 °C
Riferimento
Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton
Zhou, Jie; Zhu, Zhi-xiang; Chen, Xiao-guang; Xu, Bai-ling, Yaoxue Xuebao, 2013, 48(12), 1792-1799

Metodo di produzione 10

Condizioni di reazione
Riferimento
Pyrrolopyridine carboxylic acid derivatives
, United States, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder
, World Intellectual Property Organization, , ,

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Numero d'ordine:A844905
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:04
Prezzo ($):250.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
A844905
Purezza:99%
Quantità:1g
Prezzo ($):250.0
Email